

Spectroscopic Analysis of 2-Ethylhexyl Acetate: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Ethylhexyl acetate

Cat. No.: B091014

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This technical guide provides a comprehensive overview of the Infrared (IR) and Mass Spectrometry (MS) data for **2-Ethylhexyl acetate**. Designed for researchers, scientists, and professionals in drug development, this document details the spectral characteristics, experimental methodologies, and fragmentation pathways of this compound.

Introduction

2-Ethylhexyl acetate is a common organic compound used as a solvent in various industrial applications. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This guide presents a detailed analysis of its Infrared and Mass spectra, providing key data and interpretative insights.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **2-Ethylhexyl acetate** exhibits characteristic absorption bands corresponding to its ester functionality and aliphatic structure.

IR Spectral Data

The primary absorption peaks in the IR spectrum of **2-Ethylhexyl acetate** are summarized in the table below.

Wavenumber (cm ⁻¹)	Vibrational Mode
~2960-2850	C-H stretch (alkane)
~1740	C=O stretch (ester)
~1460	C-H bend (alkane)
~1370	C-H bend (alkane)
~1240	C-O stretch (ester)
~1040	C-O stretch (ester)

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

The IR spectrum was obtained using an ATR-FTIR spectrometer, a technique well-suited for liquid samples.

- Instrument: A Bruker Tensor 27 FT-IR spectrometer or equivalent.
- Accessory: A diamond or Germanium (Ge) ATR crystal.
- Sample Preparation: A single drop of neat **2-Ethylhexyl acetate** was placed directly onto the clean ATR crystal.
- Data Acquisition:
 - Spectral Range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 16-32 scans were co-added to improve the signal-to-noise ratio.
 - Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ionized fragments.

Mass Spectral Data

The electron ionization (EI) mass spectrum of **2-Ethylhexyl acetate** is characterized by a series of fragment ions. While the molecular ion peak (M^+) at m/z 172 is often weak or absent, several characteristic fragments are consistently observed. The most significant peaks are detailed in the table below.^[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
43	100	$[CH_3CO]^+$
57	~42	$[C_4H_9]^+$
70	~94	$[C_5H_{10}]^+$
83	~29	$[C_6H_{11}]^+$
112	~35	$[C_8H_{16}]^+$

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

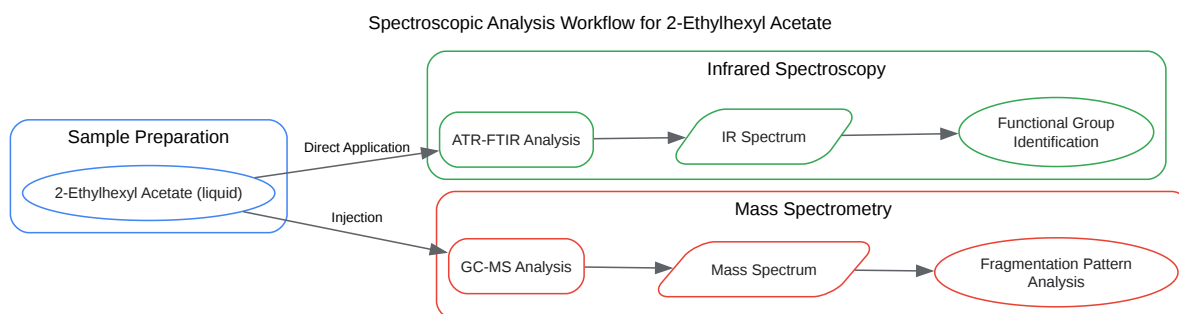
The mass spectrum was acquired using a GC-MS system, which separates the volatile compound from a mixture before it is introduced into the mass spectrometer.

- Instrument: A standard GC-MS system, such as an Agilent GC-MSD or equivalent.
- Sample Introduction:
 - Injection Volume: 1 μ L
 - Injector Temperature: 250 $^{\circ}$ C
 - Split Ratio: 50:1

- Gas Chromatography:
 - Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program: Initial temperature of 50 $^{\circ}$ C, held for 2 minutes, then ramped to 250 $^{\circ}$ C at a rate of 10 $^{\circ}$ C/min.
- Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 230 $^{\circ}$ C.
 - Quadrupole Temperature: 150 $^{\circ}$ C.

Visualizations

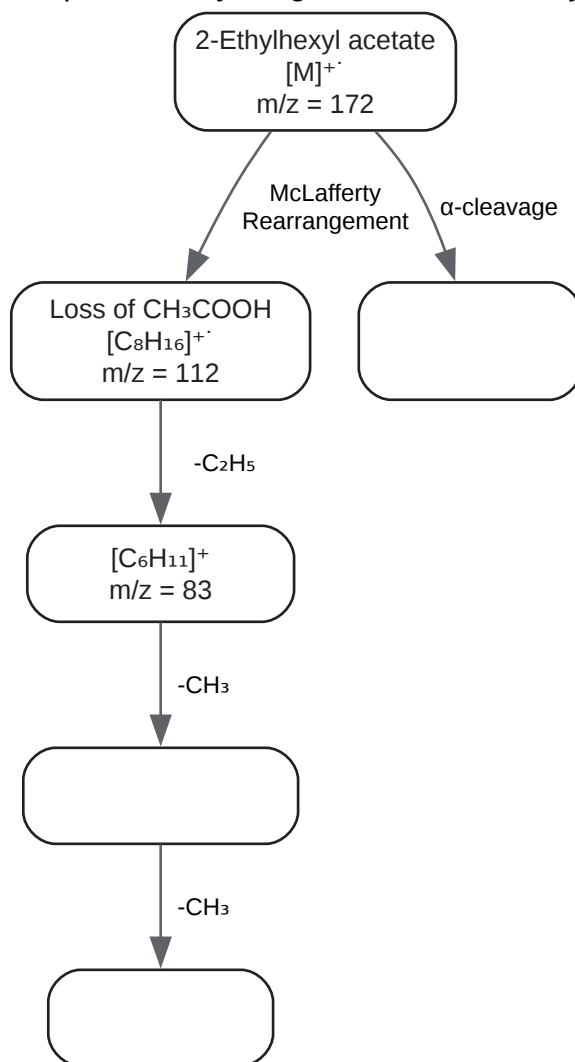
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the proposed fragmentation pathway of **2-Ethylhexyl acetate** in mass spectrometry.



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Workflow of Spectroscopic Analysis

Proposed Mass Spectrometry Fragmentation of 2-Ethylhexyl Acetate

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Mass Spectrometry Fragmentation Pathway

Conclusion

The spectroscopic data and protocols presented in this guide provide a robust framework for the identification and characterization of **2-Ethylhexyl acetate**. The distinct peaks in the IR spectrum and the characteristic fragmentation pattern in the mass spectrum serve as reliable fingerprints for this compound, aiding in its analysis in various scientific and industrial contexts.

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References

- 1. 2-Ethylhexyl Acetate | C₁₀H₂₀O₂ | CID 7635 - PubChem [pubchem.ncbi.nlm.nih.gov]
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